molecular formula C20H26O4 B10821321 Tetrahydrocannabivarinic Acid (CRM)

Tetrahydrocannabivarinic Acid (CRM)

Cat. No.: B10821321
M. Wt: 330.4 g/mol
InChI Key: IQSYWEWTWDEVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the Cannabinoid Acid Landscape

THCVA belongs to a class of compounds known as cannabinoid acids, which are the biosynthetic precursors to the more well-known neutral cannabinoids. nih.govresearchgate.net In the cannabis plant, these acids are the primary form in which cannabinoids exist. trichomeanalytical.com The defining feature of these molecules is a carboxylic acid group, which is removed during decarboxylation. trichomeanalytical.com

The biosynthesis of THCVA begins with cannabigerovarinic acid (CBGVA). biomedican.commbaf.land Through the action of specific enzymes, CBGVA is converted into THCVA. trichomeanalytical.com This process is analogous to the synthesis of other major cannabinoid acids, such as tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA), which are derived from cannabigerolic acid (CBGA). trichomeanalytical.com

The key structural difference between THCVA and THCA lies in the length of their alkyl side chain. THCVA has a propyl (3-carbon) side chain, whereas THCA has a pentyl (5-carbon) side chain. nih.govnih.gov This seemingly small difference in molecular structure leads to distinct chemical and pharmacological properties. nih.gov

Academic Significance and Research Trajectory of Propyl Cannabinoids

The study of propyl cannabinoids, such as THCVA and THCV, has been a part of cannabis research for several decades. nih.gov Initially, these compounds were identified as homologs of the more abundant pentyl cannabinoids. nih.gov Research has shown that cannabis varieties, particularly those from Asia, can have significant amounts of propyl cannabinoids, sometimes in quantities comparable to their pentyl counterparts. nih.gov

The research trajectory for propyl cannabinoids has been driven by the need for accurate detection and identification methods in cannabis products. ru.nl Gas chromatography and thin-layer chromatography have been key analytical techniques used to distinguish between propyl and pentyl cannabinoids. nih.govru.nl

More recently, the unique biological effects of propyl cannabinoids have become a focus of research. For instance, THCV, the decarboxylated form of THCVA, has been investigated for its potential to modulate the cannabinoid 1 (CB1) receptor. nih.govyoutube.com Unlike THC, which is a well-known agonist of the CB1 receptor, THCV can act as an antagonist at this receptor, potentially blocking some of the effects of THC. nih.gov This has led to investigations into its potential as an appetite suppressant. mbaf.landnih.gov

The distinct properties of propyl cannabinoids have also made them important markers for distinguishing between the consumption of illicit cannabis products and synthetic THC medications. nih.govresearchgate.net Since THCVA is a natural component of the cannabis plant and not present in synthetic formulations, its detection can indicate the use of plant-derived cannabis. nih.govresearchgate.net

Interactive Data Table: Comparison of Key Cannabinoid Acids

FeatureTetrahydrocannabivarinic Acid (THCVA)Tetrahydrocannabinolic Acid (THCA)
Alkyl Side Chain Propyl (3-carbon)Pentyl (5-carbon)
Precursor Cannabigerovarinic Acid (CBGVA)Cannabigerolic Acid (CBGA)
Decarboxylated Form Tetrahydrocannabivarin (B162180) (THCV)Tetrahydrocannabinol (THC)
Psychoactivity Non-psychoactiveNon-psychoactive

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxy-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-5-6-12-10-15-17(18(21)16(12)19(22)23)13-9-11(2)7-8-14(13)20(3,4)24-15/h9-10,13-14,21H,5-8H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSYWEWTWDEVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Biogenesis of Tetrahydrocannabivarinic Acid

Precursor Pathways and Enzymatic Condensation

The journey to THCVA begins with the convergence of two distinct metabolic pathways that provide the fundamental building blocks for its synthesis.

Geranyl Diphosphate (B83284) (GPP) Formation and Isoprenoid Pathways

One of the essential precursors for all cannabinoids, including THCVA, is Geranyl Diphosphate (GPP). trichomeanalytical.com The formation of GPP occurs through the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.netnih.gov This pathway synthesizes the five-carbon (C5) isomers, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). scite.ai GPP, a ten-carbon (C10) molecule, is then formed by the condensation of IPP and DMAPP, a reaction catalyzed by the enzyme geranyl pyrophosphate synthase. nih.govscispace.com This isoprenoid pathway is a fundamental process in plants, responsible for the production of a wide variety of terpenes and other secondary metabolites. scite.aicabidigitallibrary.org

Divarinic Acid (DA) Biosynthesis from Butyl-CoA

The second key precursor, Divarinic Acid (DA), originates from the fatty acid biosynthesis pathway. trichomeanalytical.com Specifically, butyl-CoA is utilized as a substrate in the polyketide pathway to generate divarinic acid. researchgate.netnih.gov This process involves a type III polyketide synthase (PKS) and olivetolic acid cyclase (OAC) to form DA. researchgate.net The use of butyl-CoA as a starting unit is what distinguishes the varin-type cannabinoids, which have a propyl side chain, from the more common pentyl cannabinoids that utilize hexanoyl-CoA. trichomeanalytical.comresearchgate.net

Cannabigerovarinic Acid (CBGVA) Synthase Activity and Substrate Specificity

The two precursor pathways converge with the enzymatic condensation of GPP and Divarinic Acid. This crucial step is catalyzed by an aromatic prenyltransferase known as cannabigerovarinic acid (CBGVA) synthase, also referred to as cannabigerolic acid synthase (CBGAS). researchgate.netnih.gov This enzyme facilitates the alkylation of divarinic acid with the geranyl group from GPP, resulting in the formation of Cannabigerovarinic Acid (CBGVA). trichomeanalytical.comresearchgate.net CBGVA is the central precursor for all varin-type cannabinoids, including THCVA. researchgate.netnih.gov The substrate specificity of CBGAS allows it to act on both olivetolic acid (to form CBGA) and divarinic acid (to form CBGVA), highlighting its pivotal role in determining the type of cannabinoid produced. trichomeanalytical.com

Terminal Cyclization and Tetrahydrocannabivarinic Acid Synthase (THCAS) Action

Once CBGVA is synthesized, it undergoes a final enzymatic transformation to yield THCVA. This reaction is an oxidative cyclization of the monoterpene moiety of CBGVA, catalyzed by the enzyme Tetrahydrocannabinolic acid (THCA) synthase. nih.govresearchgate.netddtjournal.com While THCA synthase is primarily known for converting CBGA to THCA, it also acts on CBGVA to produce THCVA. researchgate.net The reaction mechanism involves the enzyme-bound FAD abstracting a hydride ion from CBGA, followed by a proton removal by a tyrosine residue, which then positions the monoterpene moiety for cyclization into THCA. researchgate.netwikipedia.org This same mechanism is presumed to apply to the conversion of CBGVA to THCVA. The expression of THCA synthase occurs in the glandular trichomes of the cannabis plant, specifically secreted into the storage cavity where the final synthesis of these acidic cannabinoids takes place. nih.gov

Genetic Determinants and Regulation of THCVA Production

The production and relative abundance of THCVA in a cannabis plant are ultimately governed by its genetic makeup.

Identified Genes and Allelic Variants Influencing Varin Cannabinoid Biosynthesis (e.g., KR Gene)

Data Tables

Table 1: Key Enzymes in THCVA Biosynthesis

EnzymeAbbreviationFunction
Geranyl Pyrophosphate SynthaseGPPSCatalyzes the formation of Geranyl Diphosphate (GPP) from IPP and DMAPP. nih.govscispace.com
Polyketide SynthasePKSInvolved in the initial steps of Divarinic Acid (DA) synthesis from butyl-CoA. researchgate.net
Olivetolic Acid CyclaseOACCatalyzes the cyclization step in the formation of Divarinic Acid (DA). researchgate.net
Cannabigerovarinic Acid SynthaseCBGVAS (or CBGAS)Catalyzes the condensation of GPP and Divarinic Acid to form Cannabigerovarinic Acid (CBGVA). researchgate.netnih.gov
Tetrahydrocannabinolic Acid SynthaseTHCASCatalyzes the oxidative cyclization of CBGVA to form Tetrahydrocannabivarinic Acid (THCVA). nih.govresearchgate.netddtjournal.com

Table 2: Precursors and Intermediates in THCVA Biosynthesis

CompoundAbbreviationRole in Pathway
Isopentenyl DiphosphateIPPC5 precursor for GPP. scite.ai
Dimethylallyl DiphosphateDMAPPC5 precursor for GPP. scite.ai
Geranyl DiphosphateGPPC10 isoprenoid precursor. trichomeanalytical.com
Butyl-CoA-Starter molecule for Divarinic Acid synthesis. researchgate.netnih.gov
Divarinic AcidDAPolyketide precursor with a propyl side chain. trichomeanalytical.com
Cannabigerovarinic AcidCBGVACentral intermediate, precursor to THCVA. researchgate.netnih.gov

Transcriptional and Epigenetic Control of Biosynthetic Enzyme Expression

The synthesis of Tetrahydrocannabivarinic Acid (THCVA), like other cannabinoids, is a highly regulated process at the molecular level. It is governed by both transcriptional control, which involves the regulation of gene expression, and epigenetic mechanisms that can modify gene activity without changing the underlying DNA sequence.

Transcriptional Regulation The final step in the biosynthesis of THCVA is the conversion of its precursor, Cannabigerovarinic Acid (CBGVA), into THCVA. This reaction is catalyzed by a specific enzyme, THCVA synthase (THCVAS). The production of this enzyme is directly controlled by the expression of its corresponding gene. While research has often focused on the more abundant cannabinoid, Tetrahydrocannabinolic acid (THCA), the principles of its regulation are analogous to those for THCVA.

The expression of cannabinoid synthase genes, such as THCA synthase (THCAS), is primarily localized to the glandular trichomes of the female cannabis flowers. researchgate.netnih.gov Research has identified several transcription factors (TFs)—proteins that bind to specific DNA sequences to control the rate of transcription—that regulate the promoter region of the THCAS gene. researchgate.netnih.govishs.org For instance, a yeast-one-hybrid screen identified three novel TFs: CsAP2L1, CsWRKY1, and CsMYB1. researchgate.netnih.gov Further studies suggest that CsAP2L1 acts as a positive regulator, enhancing the expression of THCAS, while CsWRKY1 and CsMYB1 may serve as negative regulators, suppressing its expression. researchgate.netnih.gov These TFs exhibit expression patterns that are specific to trichomes, time, and cannabis strain, highlighting a complex regulatory network. researchgate.net It is understood that a similar system of activating and repressing TFs likely controls the expression of the THCVAS gene, thereby dictating the plant's capacity to produce THCVA. vt.eduusda.gov

Table 1: Transcription Factors Implicated in Cannabinoid Biosynthesis Regulation

Transcription Factor Proposed Role Target Gene Source(s)
CsAP2L1 Positive Regulator (Activator) THCAS researchgate.netnih.gov
CsWRKY1 Negative Regulator (Repressor) THCAS researchgate.netnih.gov

| CsMYB1 | Negative Regulator (Repressor) | THCAS | researchgate.netnih.gov |

Epigenetic Control Epigenetics adds another layer of control over the biosynthesis of cannabinoids. These are heritable changes that affect gene function without altering the DNA sequence itself. nih.govnih.gov Key epigenetic mechanisms include DNA methylation and histone modifications. nih.govnih.gov

Cannabinoids have been shown to induce epigenetic changes, and conversely, epigenetic pathways can regulate inflammation and other processes involving the endocannabinoid system. nih.govdrugsandalcohol.ie Exposure to cannabis has been linked to changes in DNA methylation levels in various genes. nih.govsciencealert.comnorthwestern.edu For example, studies have linked cannabis use to alterations in the methylation of DNA in blood cells and have identified numerous methylation markers associated with both recent and cumulative use. sciencealert.comnorthwestern.edu These epigenetic modifications can influence gene expression, including genes related to cellular proliferation and hormone signaling. sciencealert.com

While direct studies on the epigenetic regulation of the THCVAS gene are limited, it is plausible that these mechanisms play a crucial role. nih.gov The presence of CpG islands, which are regions with a high frequency of cytosine and guanine (B1146940) dinucleotide repeats, in the promoter regions of cannabinoid receptor genes suggests that DNA methylation could be a key factor in their regulation. nih.gov It is hypothesized that similar epigenetic modifications in the promoter region of the THCVAS gene could control its accessibility to transcription factors, thereby fine-tuning the production of the THCVA synthase enzyme and, ultimately, the concentration of THCVA in the plant.

Marker-Assisted Breeding Strategies for High-THCVA Chemotypes

The development of cannabis cultivars with specific chemical profiles (chemotypes), such as a high concentration of THCVA, has been significantly advanced by modern genetic techniques. agfundernews.com Marker-assisted selection (MAS) is a sophisticated breeding strategy that uses molecular markers to identify desired genetic traits, allowing for more precise and efficient development of new strains. agfundernews.comfloraflex.com

MAS relies on identifying DNA variations, such as Single Nucleotide Polymorphisms (SNPs), that are located near or within genes of interest. 3crbio.com These markers are genetically linked to the trait, such as the high production of a specific cannabinoid. Instead of waiting for a plant to mature to chemically analyze its cannabinoid content, breeders can screen seedlings at a very early stage. youtube.com This dramatically speeds up the breeding process, saving time and resources. agfundernews.comyoutube.com

The process for developing high-THCVA chemotypes using MAS involves:

Identifying Genetic Markers: Researchers analyze the genomes of a diverse population of cannabis plants and identify molecular markers associated with the production of THCVA. marijuanamoment.net This is often done through genome-wide association studies (GWAS). 3crbio.com Recently, scientists identified 33 genetic markers that significantly influence cannabinoid production. marijuanamoment.net

High-Throughput Screening: Once reliable markers are found, breeders can use high-throughput genotyping technologies, such as PACE genotyping, to quickly screen large numbers of plants for the presence of the desired markers. 3crbio.com

Selective Crossing: Plants that carry the genetic markers for high THCVA production are selected and cross-pollinated to combine and enhance the desired genetic traits. agfundernews.comfloraflex.com

This approach allows breeders to make informed decisions about which plants to cross, increasing the probability of producing offspring with the desired high-THCVA profile. agfundernews.com The use of MAS is becoming more common in cannabis breeding programs to create new varieties with specific cannabinoid and terpene profiles tailored for various applications. marijuanamoment.net

Table 2: Tools for Marker-Assisted Selection in Cannabis Breeding

Tool/Technique Description Application in Breeding Source(s)
Marker-Assisted Selection (MAS) A breeding method using DNA markers to select for specific genetic traits. Accelerates the selection of plants with desired cannabinoid profiles, such as high THCVA. agfundernews.comfloraflex.comnih.gov
Single Nucleotide Polymorphisms (SNPs) A common type of genetic variation at a single position in a DNA sequence. Used as molecular markers to identify genes controlling specific traits. 3crbio.com
PACE Genotyping A high-throughput, fluorescence-based marker system for genotyping SNPs and other DNA variations. Enables rapid and cost-effective screening of many plants for desired genetic markers. 3crbio.com

| Genome-Wide Association Studies (GWAS) | An observational study of a genome-wide set of genetic variants in different individuals to see if any variant is associated with a trait. | Identifies markers linked to important traits like cannabinoid content. | 3crbio.com |

Environmental Modulators of THCVA Biosynthetic Pathways in Planta

While the genetic makeup of a Cannabis sativa plant provides the blueprint for its potential chemotype, environmental factors play a crucial role in modulating the actual production and accumulation of cannabinoids like THCVA. greenhousegrower.comnih.gov The plant's biosynthetic pathways are sensitive to a range of external stimuli and cultivation conditions. nih.gov

Light Light is a critical factor, influencing both photosynthesis and the synthesis of secondary metabolites.

Intensity and Duration: Adequate light intensity is essential for robust growth and resin production. floraflex.com The duration of light exposure (photoperiod) also plays a role, with changes signaling the plant to move into its flowering stage, where cannabinoid production is highest. nih.gov

Spectrum: Different wavelengths of light can affect cannabinoid synthesis. Studies have shown that supplementation with specific light spectra, such as blue or red light, can alter the concentrations of cannabinoids. floraflex.commdpi.com

UV Radiation: Exposure to UV-B radiation, in particular, has been shown to increase the production of certain cannabinoids, such as THC. nih.govmdpi.com This is considered an adaptive response, as the cannabinoids produced in the trichomes may help protect the plant from harmful UV radiation. nih.gov

Temperature and Humidity Cannabis plants thrive within specific temperature and humidity ranges.

Temperature: Extreme temperatures, both high and low, can stress the plant and negatively impact cannabinoid production. floraflex.comfloraflex.com One study found that seven days of excess heat treatment significantly reduced the production of CBGA, the precursor to major cannabinoids. greenhousegrower.com

Humidity: High humidity can increase the risk of fungal diseases, while low humidity can cause dehydration, both of which can compromise plant health and cannabinoid synthesis. floraflex.comfloraflex.com

Water and Nutrients

Water Availability: Water stress is a significant modulator. A study simulating drought conditions found it to be the most impactful stressor, causing a 70-80% reduction in CBD and THC production during the early flowering stage. nih.gov This indicates that water deficit can severely inhibit the cannabinoid biosynthetic pathways.

Nutrient Composition: The availability of macro and micronutrients in the soil or growing medium directly affects plant health and metabolic processes. floraflex.com The choice of fertilizer and the ratio of nutrients like nitrogen, phosphorus, and potassium can significantly influence the final cannabinoid and terpene concentrations. nih.gov

Biotic and Abiotic Stress Plants produce secondary metabolites like cannabinoids partly as a defense mechanism.

Herbivory: Damage from insects can trigger changes in cannabinoid production. One study showed that five days of caterpillar herbivory led to a significant difference in the concentration of CBGA. greenhousegrower.com

Mechanical Wounding: Interestingly, simple mechanical damage, like punching holes in leaves, did not appear to affect cannabinoid production in the same study. greenhousegrower.com

These environmental factors can be manipulated by cultivators to optimize the chemical profile of the cannabis plant, potentially enhancing the yield of specific compounds like THCVA.

Table 3: Environmental Factors Influencing Cannabinoid Biosynthesis

Environmental Factor Effect on Cannabinoid Production Source(s)
Light Spectrum Different spectra (e.g., blue, red) can alter cannabinoid concentrations. floraflex.commdpi.com
UV-B Radiation Tends to increase the production of cannabinoids like THC. nih.govmdpi.com
High Temperature Can reduce the production of precursor cannabinoids like CBGA. greenhousegrower.comfloraflex.com
Drought/Water Deficit Significantly reduces the production of major cannabinoids. greenhousegrower.comnih.gov
Nutrient Levels The balance of nutrients can significantly affect cannabinoid and terpene concentrations. nih.govfloraflex.com

| Herbivory (Insect Damage) | Can trigger changes in the concentration of precursor cannabinoids. | greenhousegrower.com |

Advanced Analytical Methodologies for Tetrahydrocannabivarinic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone of cannabinoid analysis, enabling the separation of individual compounds from the intricate mixture present in cannabis extracts. Liquid chromatography, in particular, is preferred over gas chromatography for analyzing acidic cannabinoids like THCVA because it operates at lower temperatures, thus preventing the decarboxylation of these heat-sensitive molecules into their neutral counterparts. mdpi.commdpi.com

High-Performance Liquid Chromatography (HPLC) Applications and Detection Modalities (e.g., UV, DAD)

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for cannabinoid analysis due to its robustness and reliability. researchgate.net Coupled with Ultraviolet (UV) or Diode Array Detectors (DAD), HPLC allows for the effective separation and quantification of a range of cannabinoids, including THCVA. nih.govbohrium.com DAD offers the advantage of monitoring multiple wavelengths simultaneously, which aids in the identification and purity assessment of the separated compounds. ojp.gov

Several studies have detailed HPLC-UV/DAD methods for the simultaneous determination of multiple cannabinoids. For instance, a validated method was developed for the analysis of 15 cannabinoids, including THCVA, using a reversed-phase C18 column and a mobile phase of acetonitrile (B52724) and formic acid in water, with detection at 220 nm. bohrium.com This method demonstrated good linearity, sensitivity, and reproducibility. bohrium.com While HPLC-UV is a cost-effective and accessible method for routine analysis, challenges can arise with co-eluting compounds that have similar retention times. mdpi.comnih.gov In some cases, adjusting parameters like column temperature can help resolve challenging separations, such as that of THCVA and Cannabigerol (CBG). mdpi.com

Interactive Table: HPLC Methods for THCVA Analysis

Column Mobile Phase Detector Key Findings Reference
Reversed-phase C18(2) 75% acetonitrile and 0.1% formic acid in water PDA (220 nm) Simultaneous quantification of 15 cannabinoids, including THCVA. bohrium.com
C18 Water and acetonitrile with 0.1% formic acid UV/DAD Capable of separating THCVA, but co-elution with other cannabinoids like CBG can occur. mdpi.comnih.gov
Raptor ARC-18 (x2) 75% acetonitrile and 25% aqueous solution of 0.03% formic acid and 0.5 mM ammonium (B1175870) formate (B1220265) (pH 2.97) DAD Fast separation of 18 cannabinoids within 15 minutes. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC) Advancements in Cannabinoid Profiling

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement over conventional HPLC. ljmu.ac.uk By utilizing columns with smaller particle sizes (sub-2-micron), UPLC systems can operate at higher pressures, resulting in faster analysis times, improved resolution, and greater sensitivity. ljmu.ac.uk These characteristics make UPLC particularly well-suited for the comprehensive profiling of cannabinoids in complex samples.

UPLC methods have been successfully applied to the analysis of a wide array of cannabinoids, including THCVA. ljmu.ac.uk The enhanced separation efficiency of UPLC helps to resolve compounds that may co-elute in standard HPLC methods, providing a more accurate cannabinoid profile. ljmu.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive and Sensitive Profiling

For the most sensitive and specific analysis of THCVA, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.govresearchgate.net This powerful technique couples the separation capabilities of liquid chromatography with the mass-analyzing capabilities of a tandem mass spectrometer. nih.gov LC-MS/MS provides not only retention time data but also mass-to-charge ratio information, which allows for highly selective and sensitive detection and quantification of target compounds, even at very low concentrations. nih.govresearchgate.net

LC-MS/MS methods have been developed for the simultaneous quantification of numerous cannabinoids, including THCVA, in various matrices. mdpi.comnih.gov These methods are essential for detailed cannabinoid profiling, especially for minor cannabinoids that may be present in trace amounts. nih.gov For example, a validated LC-MS/MS method was developed to quantify 17 cannabinoids, demonstrating low limits of detection and a wide quantitative range. nih.gov The selectivity of MS/MS is particularly advantageous in resolving isobaric compounds—molecules that have the same nominal mass but different structures—which can be a significant challenge in cannabinoid analysis. mdpi.com

Supercritical Fluid Chromatography (SFC) in Cannabinoid Analysis

Supercritical Fluid Chromatography (SFC) is an alternative chromatographic technique that has gained traction in cannabinoid analysis. nih.govchromatographytoday.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase. nih.gov This "green" technique offers several advantages, including faster analysis times and reduced use of organic solvents compared to HPLC. nih.gov

SFC has demonstrated its capability to separate a variety of cannabinoids, including the acidic precursors. chromatographytoday.com The technique is particularly well-suited for preparative chromatography, where the goal is to isolate and purify specific cannabinoids. chromatographytoday.com By optimizing the stationary phase and other chromatographic conditions, SFC can be a powerful tool for obtaining pure THCVA for further research. chromatographytoday.com

Spectroscopic and Nuclear Magnetic Resonance (NMR) Approaches for Structural Elucidation and Quantification

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation of cannabinoids. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure of a molecule. nih.govresearchgate.net Both ¹H and ¹³C NMR are used to determine the precise arrangement of atoms within a cannabinoid, which is crucial for distinguishing between isomers. researchgate.net

NMR has also been utilized for the quantitative analysis (qNMR) of major cannabinoids. nih.govresearchgate.net Although generally less sensitive than mass spectrometry, qNMR offers the advantage of not requiring an identical reference standard for each analyte, as quantification can be performed relative to a known internal standard. nih.gov Studies have shown that NMR can distinguish THCVA from other cannabinoids based on its unique spectral signals. researchgate.net

Development and Validation of Analytical Methods for THCVA Quantification

The development and validation of robust analytical methods are critical for the accurate quantification of THCVA. nih.gov High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable technique for this purpose. researchgate.netolemiss.edu

The development of an HPLC method involves the optimization of several parameters, including the choice of stationary phase (column), mobile phase composition, flow rate, and detector settings to achieve adequate separation of THCVA from other cannabinoids. researchgate.net

Once a method is developed, it must be validated according to guidelines from organizations like the International Conference on Harmonisation (ICH) to ensure it is fit for its intended purpose. nih.gov The validation process assesses several key performance characteristics:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the measured value to the true value, often determined by recovery studies in a spiked matrix. Recoveries for cannabinoids are typically expected to be within 81-118%. olemiss.edu

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with acceptance criteria often set at ≤5% to ≤15%. nih.gov

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. For cannabinoids, LODs can range from 0.1-1.6 µg/mL. olemiss.edu

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. LOQs for cannabinoids can range from 0.3-4.8 µg/mL. olemiss.edu

Validation ParameterDescriptionTypical Acceptance Criteria for Cannabinoids
Linearity (R²) Proportionality of signal to concentration.> 0.99
Accuracy (% Recovery) Closeness of measured value to true value.81% - 118% olemiss.edu
Precision (% RSD) Agreement between repeated measurements.≤ 5% - 15% nih.gov
Limit of Detection (LOD) Lowest detectable concentration.0.1 - 1.6 µg/mL olemiss.edu
Limit of Quantification (LOQ) Lowest quantifiable concentration.0.3 - 4.8 µg/mL olemiss.edu

Non-Invasive Analytical Technologies for Plant Chemotyping and Production Control

The need for rapid and non-destructive analysis of cannabis plants has led to the development of innovative, non-invasive technologies. ehu.esoptics.org These methods are particularly valuable for large-scale production control, allowing for in-situ monitoring of plant chemotypes without the need for destructive and time-consuming chromatographic analysis. ehu.esehu.eus

Hyperspectral Imaging (HSI): HSI combines digital imaging with spectroscopy to capture both spatial and spectral information from a plant. ehu.es Each pixel in a hyperspectral image contains a complete spectrum, typically in the near-infrared (NIR) range. ehu.eus By analyzing the spectral data, it is possible to differentiate between cannabis chemotypes based on their cannabinoid profiles. ehu.esehu.eus HSI can overcome the challenges of moisture content in fresh plant material, which can be a limitation for traditional NIR spectroscopy. optics.org

Machine Learning: Machine learning algorithms are used to analyze the large and complex datasets generated by HSI. ehu.es Techniques such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are employed to build classification models that can distinguish between different chemotypes. ehu.esehu.es These models are trained on spectral data from plants with known cannabinoid profiles, which are determined by a reference method like HPLC. ehu.es

TechnologyPrincipleApplication in THCVA Research
Hyperspectral Imaging (HSI) Combines digital imaging and spectroscopy to obtain spectral information for each pixel of an image.Non-destructive, in-situ analysis of cannabis plants to determine chemotype. ehu.esehu.eus
Machine Learning Uses algorithms to analyze large datasets from HSI and build predictive models for classification.Classifies plants based on their cannabinoid profiles, including those containing THCVA. ehu.es

Pharmacological Investigations of Tetrahydrocannabivarinic Acid Mechanisms Preclinical Studies

In Vitro Receptor Interaction Profiling

The initial characterization of a compound's mechanism of action involves in vitro profiling to determine its binding affinity and functional activity at various receptors. For THCVA, this has revealed a pattern of interaction that distinguishes it from its decarboxylated counterpart, THCV, and from the more widely studied THC.

Current research indicates that, similar to other acidic cannabinoids like Δ⁹-tetrahydrocannabinolic acid (THCA), THCVA has a notably low affinity for the canonical cannabinoid receptors, CB1 and CB2. Studies on THCA, the acidic precursor to THC, have demonstrated very weak binding and efficacy at both human CB1 (hCB1) and human CB2 (hCB2) receptors. nih.govnih.gov One study estimated the inhibitory constant (Kᵢ) of THCA at hCB1 to be approximately 3.1 μM and at hCB2 to be 12.5 μM. nih.gov In stark contrast, its decarboxylated form, THC, showed significantly higher affinity, with Kᵢ values of 50.5 nM at hCB1 and 35.6 nM at hCB2. nih.govnih.gov Researchers have even posited that the minimal binding observed for THCA might be an artifact resulting from its inevitable, slow decarboxylation into the more active THC during experiments. nih.govnih.gov

Given these findings for THCA, it is hypothesized that THCVA also lacks significant affinity for CB1 and CB2 receptors. This is a critical distinction, as the psychoactive effects of cannabis are primarily mediated by THC's agonist activity at the CB1 receptor. nih.govpbs.org The low affinity of THCVA for CB1 likely explains why it, like THCA, is considered non-intoxicating. In contrast, the decarboxylated product of THCVA, which is THCV, is known to act as a neutral antagonist at CB1 receptors at low doses, further highlighting the pharmacological divergence between the acidic and neutral forms. wikipedia.org

CompoundReceptorBinding Affinity (Kᵢ)
Δ⁹-Tetrahydrocannabinolic Acid (THCA)hCB1~3.1 µM
Δ⁹-Tetrahydrocannabinolic Acid (THCA)hCB2~12.5 µM
Δ⁹-Tetrahydrocannabinol (THC)hCB1~50.5 nM
Δ⁹-Tetrahydrocannabinol (THC)hCB2~35.6 nM

Table 1. Comparative binding affinities of the acidic cannabinoid THCA and its neutral counterpart THC at human cannabinoid receptors (hCB1 and hCB2). The significantly weaker affinity of the acidic form is notable. Data suggests THCVA would have similarly low affinity.

The most compelling preclinical findings for THCVA involve its interactions with receptors outside the classical endocannabinoid system. This activity suggests that its biological effects may be mediated through alternative pathways.

Transient Receptor Potential (TRP) Channels: Research has identified THCVA as an agonist of specific TRP channels, which are involved in sensory perception, including pain and temperature. One study demonstrated that THCVA activates both Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels. nih.gov For TRPA1, THCVA was shown to have an EC₅₀ (half-maximal effective concentration) of approximately 16.4 µM. nih.gov Its decarboxylated form, THCV, is also known to interact with TRPV1 channels, suggesting this is a shared property among varin-type cannabinoids. nih.gov

CompoundReceptorActivityEC₅₀ (µM)
Tetrahydrocannabivarinic Acid (THCVA)TRPV1AgonistN/A
Tetrahydrocannabivarinic Acid (THCVA)TRPA1Agonist~16.4

Table 2. In vitro activity of THCVA at select Transient Receptor Potential (TRP) channels. Data shows THCVA functions as an agonist at these ion channels.

G Protein-Coupled Receptor 55 (GPR55): GPR55 has been proposed as a novel cannabinoid receptor, and studies show it is activated by certain cannabinoids like THC. nih.gov While direct studies of THCVA at GPR55 are lacking, research on THCV has explored its relationship with this receptor. For instance, studies in GPR55 knockout mice suggest that some metabolic effects of THCV may be mediated in part by GPR55. nih.gov This indicates a potential area for future investigation into THCVA's activity.

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that regulate gene expression related to metabolism and inflammation. Strikingly, studies on the related acidic cannabinoid THCA have shown it to be a potent agonist of PPARγ. greenleafmc.canih.gov This activity is significant because its decarboxylated form, THC, is a much weaker PPARγ activator, and THCV reportedly does not increase PPARγ transcriptional activity at all. nih.gov This suggests that the carboxylic acid group is crucial for potent PPARγ activation. Given the structural similarity, it is plausible that THCVA also acts as a PPARγ agonist, representing a key mechanism for potential anti-inflammatory and neuroprotective effects, independent of CB1/CB2 activation. greenleafmc.canih.gov

Cellular Signaling Pathway Modulation (e.g., Adenylyl Cyclase Inhibition)

The modulation of cellular signaling pathways is a direct consequence of receptor activation. For cannabinoids, a principal pathway associated with CB1 and CB2 receptors is the inhibition of adenylyl cyclase, an enzyme that produces the second messenger cyclic AMP (cAMP). nih.gov

Given the low affinity of THCVA for CB1 and CB2 receptors, it is unlikely to be a potent modulator of the adenylyl cyclase pathway through this mechanism. nih.govnih.gov Studies on THCA found that it only slightly inhibited forskolin-stimulated cAMP at high concentrations, which is consistent with weak CB1 agonist activity. nih.gov Therefore, the primary signaling actions of THCVA are likely to be mediated by its engagement with non-cannabinoid receptors. Activation of TRPV1 and TRPA1 leads to the influx of cations like calcium, triggering a distinct set of downstream signaling events. nih.gov Activation of nuclear receptors like PPARγ directly modulates gene transcription, affecting cellular processes over a longer timescale. greenleafmc.ca

Preclinical Models for Mechanistic Elucidation of THCVA Actions

To understand the biological significance of these receptor interactions, researchers employ various preclinical models, ranging from cellular assays to whole-animal studies.

A variety of in vitro assays are fundamental to characterizing the pharmacological profile of compounds like THCVA. nih.gov To determine receptor binding affinities, competition binding assays are commonly used, often in cell lines like Human Embryonic Kidney (HEK) cells that have been engineered to express a specific receptor target (e.g., hCB1 or hCB2). nih.govnih.gov

To measure functional activity and efficacy, different assays are employed depending on the receptor's signaling mechanism. For G-protein coupled receptors like CB1 and CB2, cAMP assays using techniques like Bioluminescence Resonance Energy Transfer (BRET) can quantify the inhibition or stimulation of adenylyl cyclase. nih.gov For ion channels like TRPV1 and TRPA1, functional activity is often measured by detecting changes in intracellular calcium concentrations, typically through fluorescent calcium indicators in cells overexpressing the channel. nih.gov For nuclear receptors like PPARγ, reporter gene assays are used to measure the activation of gene transcription. greenleafmc.ca

While direct in vivo studies on THCVA are not yet widely published, the experimental models used for closely related cannabinoids provide a clear roadmap for future research. The choice of animal model is typically guided by the compound's in vitro targets and potential therapeutic indications. nih.gov

For example, based on the potent PPARγ agonist activity of THCA, researchers have used a mouse model of Huntington's disease to demonstrate its neuroprotective effects. greenleafmc.canih.gov In these studies, THCA was shown to improve motor deficits and reduce neuroinflammation. greenleafmc.ca Given that THCVA may share this PPARγ activity, similar neurodegenerative disease models would be appropriate for its investigation.

Furthermore, extensive research on THCV in mouse models of obesity and diabetes has demonstrated its ability to improve insulin (B600854) sensitivity and reduce weight gain. nih.govnih.gov Since these effects are linked to targets like GPR55 and TRP channels, these same models would be valuable for elucidating the potential systemic metabolic effects of THCVA. nih.govnih.gov

Synthetic Chemistry and Biotechnological Production of Tetrahydrocannabivarinic Acid and Analogs

Chemoenzymatic and Total Synthesis of THCVA and Related Cannabinoids

The chemical synthesis of cannabinoids like THCVA offers a high degree of control over the final product's structure. Total synthesis, the complete chemical synthesis of a complex molecule from simple precursors, has been achieved for various cannabinoids. For instance, a stereodivergent total synthesis of all four stereoisomers of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) has been developed using dual catalysis, achieving the target molecules in just five steps from the same starting materials under identical reaction conditions. nih.govresearchgate.net This highlights the power of modern synthetic methods to create specific stereoisomers, which can have different biological activities.

Chemoenzymatic approaches combine the precision of enzymes with the versatility of chemical reactions. This hybrid strategy can be particularly advantageous for producing complex molecules like cannabinoids. For example, a bioenzymatic method for synthesizing THCVA has been described. google.com This process involves the enzymatic conversion of cannabigerovarinic acid (CBGVA) to THCVA using either THCVA synthase or THCA synthase. google.com The resulting THCVA can then be decarboxylated to produce tetrahydrocannabivarin (B162180) (THCV). google.com This approach demonstrates how enzymes can be used to perform specific, stereoselective transformations that might be challenging to achieve through purely chemical means.

Derivatization and Structural Modification of THCVA for Research Probes and Analog Development

To explore the structure-activity relationships of cannabinoids and to develop tools for pharmacological research, scientists synthesize a variety of analogs by modifying the core cannabinoid structure. These modifications can involve changes to the alkyl side chain, the phenolic hydroxyl group, and other parts of the molecule. nih.gov

For example, a range of THC analogs has been synthesized to investigate their interaction with the cannabinoid 1 (CB1) receptor. nih.gov These analogs include modifications such as removing the C1 phenolic hydroxyl group or replacing the C9 methyl group with other functional groups like carbonyl or hydroxyl. nih.gov By studying the binding and signaling of these analogs, researchers can gain insights into the molecular determinants of potency, efficacy, and biased signaling at the receptor. nih.govnih.govresearchgate.net This knowledge is crucial for designing new cannabinoid-based compounds with specific pharmacological profiles.

Furthermore, cannabinoid analogs, including halogenated, hydroxylated, deuterated, and tritiated versions, have been developed. google.com These labeled compounds are invaluable as research probes for in vitro and in vivo studies, allowing for the tracking and quantification of cannabinoids in biological systems.

Heterologous Biosynthesis in Microbial Systems

The production of cannabinoids in engineered microorganisms, or heterologous biosynthesis, presents a promising alternative to chemical synthesis and plant cultivation. This approach offers the potential for scalable, cost-effective, and sustainable production of specific cannabinoids.

Yeast (Saccharomyces cerevisiae) as a Production Platform for Natural and Unnatural Cannabinoids

Saccharomyces cerevisiae, or brewer's yeast, has emerged as a powerful and versatile platform for producing a wide array of cannabinoids. nih.govinverse.comberkeley.edu Scientists have successfully engineered yeast to produce major cannabinoids like cannabigerolic acid (CBGA), Δ⁹-tetrahydrocannabinolic acid (THCA), cannabidiolic acid (CBDA), and, notably, Δ⁹-tetrahydrocannabivarinic acid (THCVA) and cannabidivarinic acid (CBDVA) from simple sugars like galactose. capes.gov.brextractionmagazine.com

The process involves introducing a set of genes from the Cannabis sativa plant and other organisms into the yeast. capes.gov.br This engineered metabolic pathway enables the yeast to synthesize the necessary precursors, such as olivetolic acid and geranyl pyrophosphate (GPP), and then convert them into the desired cannabinoids. nih.govberkeley.edu For instance, the complete biosynthesis of THCVA in yeast was achieved by engineering the native mevalonate (B85504) pathway to increase GPP supply and introducing a heterologous pathway for hexanoyl-CoA biosynthesis. capes.gov.br The introduction of specific cannabinoid synthase enzymes, such as THCAS and CBDAS, directs the final step of the synthesis towards the desired cannabinoid. berkeley.edu

One of the key advantages of yeast-based production is the ability to produce not only naturally occurring cannabinoids but also novel, "unnatural" analogs. capes.gov.br By feeding the engineered yeast different fatty acid precursors, researchers can generate a variety of cannabinoid analogs with modified alkyl side chains. researchgate.net This flexibility opens up new avenues for exploring the chemical space of cannabinoids and developing compounds with unique properties.

Engineered Yeast StrainCannabinoid ProducedPrecursor FedReference
Engineered S. cerevisiaeTHCVA, CBDVAGalactose capes.gov.brextractionmagazine.com
Engineered S. cerevisiaeTHCA, CBDAGalactose inverse.comberkeley.edu
Engineered S. cerevisiaeCannabinoid AnalogsVarious fatty acids researchgate.net

Bacterial and Fungal Expression Systems for THCVA Precursors

Besides yeast, other microbial systems, including bacteria and filamentous fungi, are being explored for the production of cannabinoid precursors and cannabinoids themselves. While the complete synthesis of THCVA has been a focus in yeast, other systems show promise for producing key intermediates.

Escherichia coli has been engineered to produce cannabinoid precursors, although the production of complex cannabinoids like THCA has proven challenging. mdpi.com However, E. coli has been successfully used to produce cannabinol (B1662348) (CBN). extractionmagazine.com

Filamentous fungi, such as Penicillium chrysogenum, have also been engineered to produce Δ⁹-THCA from intermediates like CBGA and olivetolic acid, demonstrating their potential as alternative platforms for cannabinoid biosynthesis. nih.gov The methylotrophic yeast Komagataella phaffii (formerly Pichia pastoris) has been used to express THCA synthase, which can convert CBGA to THCA. nih.govnews-medical.net This yeast has also been engineered to produce water-soluble cannabinoids. nih.gov

These alternative microbial hosts offer different advantages in terms of growth characteristics, protein expression capabilities, and metabolic backgrounds, providing a diverse toolbox for the biotechnological production of cannabinoids and their precursors.

Metabolic Engineering and Synthetic Biology Approaches in Plant Systems

Metabolic engineering of the Cannabis sativa plant itself offers a direct route to enhancing the production of specific cannabinoids like THCVA. By manipulating the plant's own genetic machinery, it is possible to increase the yield of desired compounds or alter the cannabinoid profile.

Genetic Transformation of Cannabis sativa for Enhanced THCVA Production

Genetic transformation of Cannabis sativa allows for the introduction of new genes or the modification of existing ones to enhance the production of specific cannabinoids. Agrobacterium-mediated transformation is a widely used technique for inserting genes into plant genomes. cdnsciencepub.combioone.org Successful transformation of high-THC Cannabis sativa genotypes has been reported, demonstrating the feasibility of genetically engineering this plant. cdnsciencepub.com

One strategy to enhance THCVA production would be to overexpress the genes involved in its biosynthesis. This could include genes for the enzymes that produce its specific precursor, divarinic acid (DA), as well as the enzymes that convert DA and GPP into cannabigerovarinic acid (CBGVA) and subsequently into THCVA. trichomeanalytical.com

Furthermore, gene-editing technologies like CRISPR/Cas9 offer a precise way to modify the cannabis genome. nih.govalchimiaweb.combiotechinternationalinstitute.com This powerful tool can be used to knockout genes that encode for enzymes that compete for the same precursors, thereby redirecting the metabolic flux towards the production of THCVA. nih.govfrontiersin.org For example, by silencing the genes for THCA synthase and CBDA synthase, the precursor CBGA could be accumulated, or potentially, the pathway could be engineered to favor the production of CBGVA and subsequently THCVA. nih.gov

Exploitation of Model Plant Systems (e.g., Nicotiana benthamiana) for Cannabinoid Synthase Expression

The production of tetrahydrocannabivarinic acid (THCVA) and other rare cannabinoids through heterologous expression in model plant systems offers a promising alternative to extraction from Cannabis sativa. Among these systems, Nicotiana benthamiana has emerged as a particularly suitable chassis for producing plant-based pharmaceuticals due to its high biomass, rapid growth, and well-established transient expression systems. nih.govnih.gov Researchers have successfully leveraged this "plant factory" to express key enzymes from the cannabinoid biosynthetic pathway, demonstrating the potential for in planta production of cannabinoid precursors and their subsequent conversion to final products.

The heterologous expression of cannabinoid synthases, such as tetrahydrocannabinolic acid (THCA) synthase, is a critical step. Studies have shown that THCA synthase can be transiently expressed in N. benthamiana leaves. nih.govresearchgate.net However, achieving stable and active enzyme production often requires significant protein engineering. For instance, successful expression of THCAS in N. benthamiana was only achieved when the enzyme was targeted to the endoplasmic reticulum (ER) using a heterologous signal peptide; attempts at cytosolic or plastidial localization did not yield detectable protein. nih.gov This suggests that proper folding and post-translational modifications, such as glycosylation which occurs in the ER, are crucial for the enzyme's stability. nih.gov

Beyond expressing single enzymes, research has expanded to engineering the plant to produce cannabinoid precursors. Transgenic N. benthamiana plants have been developed to stably express the Cannabis genes for acyl-activating enzyme (AAE) and olivetol (B132274) synthase (OLS), enabling the production of olivetol. nih.gov By feeding these transgenic plants different fatty acid precursors, scientists can leverage the promiscuity of the pathway enzymes to produce a variety of cannabinoid precursors. nih.gov For example, supplementing with hexanoic acid leads to the production of olivetolic acid (OA), the precursor for C5 cannabinoids, while feeding butanoic acid results in the production of divarinic acid (DA), the direct precursor for the varin cannabinoids series, including THCVA. nih.gov

While the complete biosynthesis of cannabinoids like THCA directly in stably engineered N. benthamiana has faced challenges such as the glucosylation of intermediates which can hinder downstream reactions, the platform has proven effective for bioconversion. nih.gov For example, N. benthamiana hairy root cultures expressing THCA synthase have been shown to convert exogenously supplied cannabigerolic acid (CBGA) into THCA. researchgate.net Similarly, purified THCA synthase and cannabidiolic acid (CBDA) synthase from N. benthamiana extracts have demonstrated enzymatic activity, successfully converting CBGA into THCA and CBDA, respectively, in vitro. researchgate.net These findings underscore the potential of N. benthamiana as a scalable and contained system for producing specific cannabinoid synthases, which can then be used as biocatalysts for converting precursors like cannabigerovarinic acid (CBGVA) into THCVA.

Table 1: Research Findings on Cannabinoid Synthase Expression in Nicotiana benthamiana

Study Focus Enzyme(s) Expressed Key Findings Reference(s)
Subcellular Localization Tetrahydrocannabinolic acid synthase (THCAS) THCAS was only detected when targeted to the endoplasmic reticulum (ER). The enzyme was found to be glycosylated, which may influence its stability. Recombinant THCAS was active, producing both THCA and cannabichromenic acid (CBCA). nih.gov
Secretory Pathway Optimization THCA synthase (THCAS), Cannabidiolic acid synthase (CBDAS) Efficient expression and secretion to the apoplast required replacing the native signal peptide with a heterologous one. The plant-produced enzymes were heavily glycosylated but enzymatically active in vitro. nih.govresearchgate.net
Precursor Production Acyl-activating enzyme (AAE), Olivetol synthase (OLS) Stable transgenic N. benthamiana plants produced olivetolic acid (OA) and divarinic acid (DA) when supplied with appropriate fatty acid precursors (hexanoic acid and butanoic acid, respectively). nih.gov

Optimization of Production Yields via Genetic Manipulation of Biosynthetic Pathways

To move from proof-of-concept to industrially viable production levels, the yield of target cannabinoids like THCVA in heterologous systems must be optimized. Genetic manipulation of the biosynthetic pathways in host organisms is the primary strategy to achieve this. mdpi.comnih.gov This involves a multi-pronged approach aimed at increasing the flux towards the desired product, reducing the synthesis of competing byproducts, and overcoming cellular toxicity. mdpi.com

One of the most powerful tools for pathway engineering is CRISPR/Cas9 gene editing. mdpi.com This technology can be used to precisely knock out genes that encode for competing enzymes. For instance, in a system designed to produce THCVA from its precursor CBGVA, the genes for cannabidiolic acid (CBDA) synthase and cannabichromenic acid (CBCA) synthase could be silenced. researchgate.net This would prevent the diversion of CBGVA to the production of cannabidivarinic acid (CBDVA) and cannabichromevarinic acid (CBCVA), thereby channeling more of the precursor towards THCVA synthase. This strategy has been proposed for creating Cannabis plants with zero THC by knocking out the THCAS gene. mdpi.com

Finally, RNA interference (RNAi) offers an alternative method to gene editing for silencing gene expression. This technique can be used to knockdown the expression of competing cannabinoid synthases, again aiming to funnel the CBGVA precursor specifically toward THCVA production. mdpi.com The combination of these genetic manipulation strategies—silencing competing pathways, overexpressing rate-limiting enzymes, and boosting precursor supply—forms a comprehensive toolkit for optimizing the heterologous production of THCVA.

Table 3: Mentioned Chemical Compounds

Compound Name Abbreviation
Tetrahydrocannabivarinic Acid THCVA
Cannabidiolic Acid CBDA
Cannabigerolic Acid CBGA
Cannabichromenic Acid CBCA
Tetrahydrocannabinolic Acid THCA
Olivetolic Acid OA
Divarinic Acid DA
Cannabigerovarinic Acid CBGVA
Cannabidivarinic Acid CBDVA
Cannabichromevarinic Acid CBCVA
Geranyl Diphosphate (B83284) GPP
Olivetol -
Butanoic Acid -

Ecological and Plant Physiological Role of Tetrahydrocannabivarinic Acid

Role in Plant Defense Mechanisms and Stress Response

Biotic Stress (Herbivores and Pathogens): Cannabinoids, as a class, function as a defense against chewing herbivores. researchgate.netnih.gov Research has shown an inverse correlation between the concentration of foliar cannabinoids and the extent of damage from herbivores. researchgate.net The accumulation of these resinous compounds in the trichomes can deter feeding. researchgate.netnih.gov While much of the research has focused on the more abundant cannabinoids, the principle extends to the entire suite of cannabinoids produced by the plant. The chemical diversity itself, including compounds like THCVA, presents a complex defensive barrier to pests. nih.gov

Furthermore, specific cannabinoids have demonstrated antimicrobial properties. Studies have identified that ethanolic extracts of Cannabis sativa exhibit growth inhibition against bacterial strains of Staphylococcus aureus. researchgate.net Within these extracts, Δ⁹-tetrahydrocannabinolic acid (THCA) was the most abundant cannabinoid, but a homolog, Tetrahydrocannabivarinic acid (THCVA), was also shown to significantly reduce bacterial growth. researchgate.net This suggests a direct role for THCVA in defending the plant against pathogenic microorganisms.

Abiotic Stress (Environmental Factors): Cannabis sativa also produces secondary metabolites in response to abiotic stressors such as ultraviolet (UV) radiation, drought, and nutrient deficiency. nih.govresearchgate.net The synthesis of cannabinoids is considered a protective mechanism against these environmental challenges. researchgate.netreddit.com For instance, it has been hypothesized that the resinous trichomes laden with cannabinoids shield the plant's sensitive reproductive structures from damaging UV-B radiation. reddit.com

While direct research on THCVA's specific role in abiotic stress response is limited, its production is part of the plant's broader strategy to create a chemical shield. researchgate.net The plant modulates the production of various secondary metabolites, including cannabinoids and terpenes, when faced with environmental pressures like drought or nutrient stress, although the specific responses can be complex and dependent on the type and duration of the stress. researchgate.netnih.gov For example, some studies have shown that applying stress-related signaling molecules like salicylic (B10762653) acid can increase the yield of major cannabinoids, demonstrating the link between stress response and cannabinoid biosynthesis. nih.gov

Contribution to Chemotypic Diversity within Cannabis sativa

The remarkable chemical diversity of Cannabis sativa is one of its defining characteristics. Plants are often categorized into chemical phenotypes, or "chemotypes," based on the relative abundance of their dominant cannabinoids. researchgate.net Tetrahydrocannabivarinic acid is central to this diversity, defining a distinct class of propyl cannabinoids.

The primary branching point for cannabinoid diversity occurs at the precursor level. trichomeanalytical.com Most common cannabinoids, such as THCA and Cannabidiolic acid (CBDA), are pentyl cannabinoids, derived from the precursor Olivetolic Acid (OA). nih.govtrichomeanalytical.com In contrast, THCVA is a propyl cannabinoid, which is synthesized from a different precursor, Divarinic Acid (DA). trichomeanalytical.comresearchgate.net Both pathways utilize Geranyl diphosphate (B83284) (GPP) to form an intermediate "mother" cannabinoid. trichomeanalytical.com

Pentyl Cannabinoid Pathway: Geranyl diphosphate (GPP) + Olivetolic Acid (OA) → Cannabigerolic acid (CBGA) → THCA, CBDA, etc.

Propyl Cannabinoid Pathway: Geranyl diphosphate (GPP) + Divarinic Acid (DA) → Cannabigerovarinic acid (CBGVA) → THCVA , CBDVA, etc.

This fundamental difference in the biosynthetic pathway gives rise to distinct chemotypes. researchgate.net The genetic basis for this divergence is primarily controlled by a single genetic locus (often referred to as the 'B' locus) which determines the expression of different cannabinoid synthase enzymes. researchgate.net These enzymes, such as THCA synthase and CBDA synthase, exhibit specificity for the precursor molecule. For instance, THCA synthase converts CBGA into THCA, and it also catalyzes the conversion of CBGVA to THCVA. researchgate.netfrontiersin.org Variations and mutations within these synthase genes are directly linked to the final cannabinoid profile of the plant, influencing the ratio of THC(V)A to CBD(V)A and defining the plant's chemotype. researchgate.netresearchgate.netnih.gov The presence of propyl cannabinoids like THCVA is therefore a key chemotaxonomic marker used to classify the vast genetic and chemical diversity within the Cannabis sativa species. researchgate.net

Cannabinoid Precursor Pathways

Cannabinoid TypePrimary PrecursorIntermediate "Mother" CannabinoidExample Final Acidic Cannabinoids
Pentyl CannabinoidsOlivetolic Acid (OA)Cannabigerolic acid (CBGA)THCA, CBDA, CBCA
Propyl CannabinoidsDivarinic Acid (DA)Cannabigerovarinic acid (CBGVA)THCVA, CBDVA, CBCVA

Simplified Cannabis Chemotype Classification

ChemotypeDefining Cannabinoid RatioPrimary Synthase Activity
Chemotype IHigh THC(V)A, Low CBD(V)APredominantly THCA Synthase
Chemotype IIMixed THC(V)A and CBD(V)A (approx. 1:1)Codominant THCA and CBDA Synthase
Chemotype IIILow THC(V)A, High CBD(V)APredominantly CBDA Synthase
Chemotype IVHigh CBG(V)ALow/Inactive downstream synthase activity

Table notes: This is a simplified model. The presence of propyl (varin) cannabinoids like THCVA alongside pentyl cannabinoids contributes further complexity and diversity to these primary chemotypes. researchgate.net

Influence on Plant Secondary Metabolism and Metabolite Profiles

The biosynthetic pathways for both cannabinoids and terpenes originate from common precursors. trichomeanalytical.comresearchgate.net Geranyl diphosphate (GPP), a key building block, stands at a critical metabolic crossroads. frontiersin.org It can be directed towards the synthesis of monoterpenes or be combined with either olivetolic acid or divarinic acid to produce the cannabinoid precursors CBGA and CBGVA, respectively. trichomeanalytical.comresearchgate.net The plant's allocation of GPP between these competing pathways influences the final ratio of terpenes to cannabinoids. Therefore, a plant that produces a high concentration of cannabinoids, including THCVA, may have a different terpene profile compared to a low-cannabinoid plant, as they are competing for the same metabolic resources.

Within the cannabinoid pathway itself, the presence and activity of various synthase enzymes dictate the final metabolite profile. nih.gov The enzyme THCA synthase acts on CBGVA to produce THCVA. frontiersin.org If a plant possesses a highly active THCA synthase and an abundance of the precursor divarinic acid, its metabolic resources will be channeled towards THCVA production. This enzymatic competition means that the synthesis of THCVA directly influences the potential quantity of other varin-type cannabinoids, such as CBDVA or CBCVA, that could have been synthesized from the same CBGVA pool.

This interplay between different metabolic pathways highlights how the production of a specific compound like THCVA does not occur in isolation. It is part of a regulated, interconnected system where the final chemical composition of the plant—its unique profile of cannabinoids, terpenes, and flavonoids—is a result of genetic predispositions and enzymatic competitions for shared substrates. frontiersin.orgfrontiersin.org This complex chemical mixture is sometimes referred to as the plant's "entourage," and it is the result of these intricate metabolic relationships. frontiersin.org

Emerging Research Frontiers and Future Directions for Tetrahydrocannabivarinic Acid

Untapped Biosynthetic Potential and Enzymatic Promiscuity for Novel Compound Generation

The biosynthesis of cannabinoids in Cannabis sativa is a complex process with significant untapped potential for generating novel compounds. The diversity of cannabinoids is partly due to the modification of the prenylic and polyketidic portions during and after their synthesis. digitellinc.com The key to this diversity lies in the "enzymatic promiscuity" of certain enzymes within the plant's biosynthetic pathways. digitellinc.com

For instance, the enzyme geranyl pyrophosphate:olivetolate geranyltransferase can accept different substrates, leading to cannabinoids with varying side-chain lengths. In the case of varin-type cannabinoids like THCVA, the pathway begins with cannabigerovarinic acid (CBGVA). secretnature.com This process is an example of the plant's ability to produce propyl analogues of more common cannabinoids. digitellinc.com

Capitalizing on this enzymatic promiscuity is a key focus for future research. Scientists are exploring synthetic strategies to produce minor cannabinoids that are difficult to isolate from the plant in significant quantities. digitellinc.com This approach not only helps in overcoming the limited availability of compounds like THCVA for research but also opens the door to creating new molecular probes for biological activity studies. digitellinc.com

Table 1: Key Precursors and Enzymes in Varin Cannabinoid Biosynthesis

Precursor/EnzymeRole in BiosynthesisResulting Compound Class
GeranylpyrophosphateSubstrate for prenyltransferaseLeads to standard pentyl cannabinoids (e.g., CBGA)
Divarinolic acidSubstrate for polyketide synthaseLeads to propyl cannabinoids (varinoids)
Cannabigerovarinic Acid (CBGVA)Precursor to varin cannabinoid acidsUndergoes cyclization to form THCVA, CBDVA, etc. secretnature.com
Tetrahydrocannabivarinic acid synthase (THCVAS)EnzymeConverts CBGVA to THCVA

The study of these biosynthetic pathways is crucial for ensuring the purity and quality control of cannabinoid products, as well as for the discovery of new compounds with unique properties. digitellinc.com

Advanced Structural-Activity Relationship Studies for Mechanistic Insights

Understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) is fundamental to pharmacology and drug development. nih.gov For cannabinoids, SAR studies are essential for developing targeted therapies with high therapeutic potential. nih.gov The primary goal of SAR studies in the cannabinoid field is to understand the binding sites of cannabinoid receptors, such as CB1 and CB2. nih.gov

While the crystal structure of the human CB1 receptor has been achieved, allowing for more detailed SAR studies, much of the research has focused on THC and CBD. nih.gov However, the principles learned are applicable to THCVA and its derivatives. For example, minor modifications to the cannabinoid structure, such as to the phenolic hydroxyl group or the alkyl side chain, can drastically alter pharmacological properties. nih.gov

THCV, the neutral form of THCVA, has been found to act as an antagonist at the CB1 receptor and a partial agonist at the CB2 receptor. secretnature.com This dual activity is of significant interest and is directly linked to its unique propyl side chain structure, distinguishing it from the pentyl side chain of THC. Future advanced SAR studies on THCVA will involve creating and testing a series of analogues to pinpoint the exact structural features responsible for its specific receptor interactions. These studies are crucial for understanding its mechanism of action and for designing novel ligands for cannabinoid receptors. biomolther.orgkoreascience.kr

Table 2: Cannabinoid Receptor Activity Profile

CompoundReceptor TargetReported Activity
Δ⁹-THCCB1, CB2Partial agonist at CB1 nih.gov
THCVCB1, CB2Antagonist at CB1, Partial Agonist at CB2 secretnature.com
CBDMultipleLow affinity for CB1 nih.gov

These SAR studies will provide valuable insights for medicinal chemists to design new derivatives with specific desired effects. koreascience.kr

Integration of Multi-Omics Approaches (Genomics, Transcriptomics, Metabolomics) in THCVA Research

The complexity of the Cannabis sativa plant, with its vast array of secondary metabolites, necessitates a holistic research approach. nih.gov Multi-omics, which combines genomics, transcriptomics, and metabolomics, is a powerful tool for understanding the intricate molecular mechanisms of cannabis. nih.gov This integrated approach can identify correlations between biological processes and metabolic pathways, offering a deeper understanding of the relationships between different cannabis subspecies and their chemical profiles. nih.gov

Due to historical restrictions, cannabis is not as well-characterized as other crops, especially concerning its molecular and genetic pathways. nih.gov However, with the availability of cannabis genome sequences, research is accelerating. nih.govbiorxiv.org

For THCVA research, a multi-omics approach would be invaluable:

Genomics: Can identify the specific genes and alleles responsible for the production of varin-type cannabinoids. For example, the frequency distribution of THCV suggests that different alleles of the THCAS allozyme may have varying metabolic efficacies. nih.gov

Transcriptomics: Can reveal how the expression of genes involved in the cannabinoid biosynthetic pathway changes under different environmental conditions or at different developmental stages.

Metabolomics: Can provide a comprehensive profile of all the metabolites, including THCVA, in a given plant, allowing for the identification of novel compounds and a better understanding of the plant's complex chemical matrix. nih.gov

The integration of these omics datasets can help create predictive models for cannabinoid production and identify novel metabolites with therapeutic potential, which is a key goal for cannabis breeding programs. nih.govnih.gov Projects like the Cannabis Multi-Omics Draft Map are creating resources to facilitate these kinds of analytical investigations. biorxiv.org

Development of Novel Research Tools and Probes for Cannabinoid System Exploration

Progress in understanding the endocannabinoid system (ECS) and the effects of phytocannabinoids like THCVA is dependent on the development of sophisticated research tools. rsc.org There is an urgent need for selective drugs and probes to dissect the contributions of the various components of the ECS to health and disease. rsc.org

One of the challenges in cannabinoid research is the promiscuous nature of these compounds, which can interact with multiple targets. nih.gov This makes it essential to develop highly selective molecular probes. The synthesis of minor cannabinoids, including varin analogues, can provide new tools to explore the biological activity of these less-studied compounds. digitellinc.com

Future research in this area will likely focus on:

Selective Ligands: The design and synthesis of new molecules that bind selectively to specific cannabinoid receptors or other targets of THCVA. nih.gov

Radiolabeled Compounds: The creation of radiolabeled versions of THCVA and its metabolites to study their distribution, metabolism, and receptor binding with high precision. nih.gov

Chemical Probes: The development of chemical probes based on the THCVA scaffold to identify and characterize its cellular targets and interacting partners.

These novel tools will be instrumental in moving beyond the classical CB1 and CB2 receptors to explore other potential targets of THCVA and in clarifying the intricate role of the endocannabinoid system in neurophysiology. nih.govnih.gov

Bridging Gaps in Fundamental Understanding of THCVA Biology and Its Interplay with Other Phytocannabinoids

Despite growing interest, there are significant gaps in our fundamental understanding of THCVA's biology. secretnature.com Most of the research on varin cannabinoids has focused on THCV, while THCVA itself remains largely unstudied. secretnature.com The ethnopharmacological use of cannabis for millennia suggests a complex interplay between its many constituents, often referred to as the "entourage effect." frontiersin.org

Future research needs to address several key questions:

What are the specific biological targets of THCVA in its acidic form?

How does THCVA interact with other phytocannabinoids and terpenes in the plant?

What is the complete metabolic pathway of THCVA in the human body?

Does the presence of THCVA modulate the effects of more abundant cannabinoids like THC and CBD?

The bioactivity of many phytocannabinoids is far from being fully elucidated. frontiersin.org Understanding the complex interactions between these compounds and biological systems is crucial for developing novel therapeutic approaches. nih.gov A holistic approach that considers the cannabis plant as a complex system of interrelated traits is necessary to advance our knowledge. nih.gov By studying the synergistic effects of cannabinoids, researchers can gain a more complete picture of their therapeutic potential. mvsu.edu

Q & A

Q. How is THCVA identified and quantified in cannabis plant material?

THCVA is identified using chromatographic techniques (e.g., HPLC, UPLC) coupled with mass spectrometry (LC-MS/MS) to resolve its acidic propyl homolog from other cannabinoids. Quantification requires certified reference materials (CRMs) to calibrate instruments and validate accuracy, as THCVA co-elutes with structurally similar acids like THCA-A in plant matrices . Method optimization includes column selection (C18 or phenyl-hexyl phases) and mobile phase adjustments (acidified acetonitrile/water gradients) to improve resolution .

Q. What is the biosynthetic pathway of THCVA in Cannabis sativa?

THCVA derives from cannabigerovarinic acid (CBGVA), a propyl side-chain analog of CBGA. Enzymatic conversion by THCV synthase produces THCVA, which accumulates in glandular trichomes during flowering. Decarboxylation via heat or UV exposure converts THCVA to THCV, though reaction kinetics vary based on environmental conditions . Metabolic profiling of Thai cannabis cultivars ("Meao variant") first confirmed this pathway .

Q. What analytical standards and CRMs are essential for THCVA research?

CRMs such as Δ8-THCVA-A (Cayman Chemical #28580) and Cerilliant® THCVA solutions (1.0 mg/mL in acetonitrile) are critical for method validation. These standards ensure traceability in forensic and pharmacological studies, with purity verified via NMR, FTIR, and LC-MS. Handling requires strict safety protocols due to regulatory classification (U.S. Schedule I) .

Advanced Research Questions

Q. How does decarboxylation affect THCVA stability in experimental designs?

Decarboxylation kinetics of THCVA to THCV are temperature- and solvent-dependent. In controlled heating (e.g., 110°C for 30 min in methanol), degradation byproducts like Δ8-THCVA isomers may form, complicating purity assessments. Real-time monitoring via inline FTIR or Raman spectroscopy is recommended to optimize reaction conditions and minimize side reactions .

Q. What challenges arise in isolating THCVA from complex cannabis matrices?

Co-extraction of terpenes and phenolic acids (e.g., chlorogenic acid) interferes with THCVA isolation. Solid-phase extraction (SPE) using mixed-mode sorbents (e.g., C8/SCX) improves selectivity, while centrifugal partition chromatography (CPC) achieves >95% purity in preparative workflows. Matrix effects in LC-MS require isotopic internal standards (e.g., THCVA-d3) for correction .

Q. How do variations in THCVA concentration affect in vitro pharmacological studies?

THCVA exhibits biphasic effects in cell models: low concentrations (1–10 µM) modulate PPARγ and TRPV1 receptors, while higher doses (>50 µM) may induce cytotoxicity. Dose-response studies must account for solvent carriers (e.g., DMSO solubility limits) and cell-type specificity (e.g., primary keratinocytes vs. immortalized lines) . Standardized CRMs are critical for replicating findings across labs .

Q. What methodological approaches resolve contradictions in THCVA's anti-inflammatory effects?

Discrepancies in THCVA's efficacy (e.g., TNF-α suppression vs. IL-6 upregulation) may stem from assay variability. Harmonizing protocols—such as using LPS-stimulated THP-1 macrophages and normalizing to housekeeping genes (e.g., GAPDH)—reduces inter-study variability. Metabolomic profiling of treated cells can clarify off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.